(1H-indol-3-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
(1H-indol-3-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 326.42. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
The compound shows promise in antimicrobial and antifungal applications. For instance, a study synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities, highlighting the pharmacological importance of the 1,3,4-thiadiazole core in medicinal chemistry. Some of these compounds displayed significant DNA protective ability against oxidative damage and showed strong antimicrobial activity against specific bacteria strains, suggesting potential for use in therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Antitubercular and Antifungal Activity
Another study focused on the synthesis and evaluation of novel derivatives for their antitubercular and antifungal activities. The study reported that some compounds exhibited very good antitubercular and antifungal activity, indicating the potential of these derivatives in addressing resistant strains of tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).
Structural and Thermal Properties
The structural and thermal properties of related compounds were examined, providing insight into their stability and potential pharmaceutical applications. For example, research on a related compound synthesized by the substitution reaction revealed its structure through X-ray diffraction studies, highlighting both inter and intra molecular hydrogen bonds that contribute to the molecule's stability. Thermal analysis indicated that the structure was stable in a specific temperature range, suggesting implications for storage and formulation (Karthik et al., 2021).
Novel Synthetic Pathways
Research also extends into novel synthetic pathways and structural analysis of related compounds, aiming to discover more efficient methods of synthesis and understand the molecular basis of their biological activities. A study reported the unprecedented formation of spiro compounds from a multicomponent reaction involving α-amino acids and isatins, showing the versatility and potential for novel drug discovery efforts (Yang, Sun, Gao, & Yan, 2015).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study revealed that a compound with an indole structure induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that this compound might interact with its targets in a similar way, leading to changes in cell behavior and function.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. These could potentially include pathways related to cell cycle regulation, inflammation, viral replication, cancer progression, and more.
Result of Action
Based on the known effects of similar indole derivatives, it can be inferred that this compound may induce apoptosis, inhibit cell cycle progression, and disrupt tubulin polymerization . These effects could potentially lead to the inhibition of cell growth and proliferation, particularly in cancer cells.
Properties
IUPAC Name |
1H-indol-3-yl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-11-19-20-16(23-11)12-5-4-8-21(10-12)17(22)14-9-18-15-7-3-2-6-13(14)15/h2-3,6-7,9,12,18H,4-5,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHYXPYRFGZTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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